5-(1-aminoethyl)-1H-pyridin-2-one
CAS No.:
Cat. No.: VC16002639
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O |
|---|---|
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 5-(1-aminoethyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C7H10N2O/c1-5(8)6-2-3-7(10)9-4-6/h2-5H,8H2,1H3,(H,9,10) |
| Standard InChI Key | MYLBRKFTWPKTNN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CNC(=O)C=C1)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
5-(1-Aminoethyl)-1H-pyridin-2-one has the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. The structure consists of a pyridin-2-one ring (a six-membered aromatic ring with a ketone group at the 2-position) and a 1-aminoethyl substituent (-CH₂CH₂NH₂) at the 5-position (Figure 1) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Hydrogen Bond Donors | 2 (NH₂, NH) |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Rotatable Bond Count | 2 |
The presence of both hydrogen bond donors and acceptors enhances its potential for interactions with biological targets, such as enzymes or receptors .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 5-(1-aminoethyl)-1H-pyridin-2-one typically involves alkylation of 2-pyridone with 1-aminoethyl bromide under basic conditions. A representative reaction pathway is:
Key steps include:
-
Alkylation: Conducted in ethanol with sodium hydroxide as a base, yielding the intermediate.
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/methanol) isolates the product.
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Characterization: Confirmed via (δ 6.3 ppm for pyridinone protons, δ 2.8 ppm for -CH₂NH₂) and mass spectrometry ([M+H]⁺ at m/z 139.1) .
Industrial-Scale Production
Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time) and minimize byproducts. Catalysts such as palladium on carbon (Pd/C) enhance yield during reductive amination steps .
Table 2: Comparison of Synthesis Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst | None | Pd/C |
| Yield | 60–70% | 85–90% |
| Purity | >95% | >99% |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate water solubility (~15 mg/mL at 25°C) due to its polar functional groups. Stability studies in simulated physiological conditions (PBS, pH 7.4) show >90% integrity after 24 hours at 37°C, making it suitable for in vitro assays .
Partition Coefficient (LogP)
Experimental logP values (1.2 ± 0.1) suggest balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility .
Biological Activity and Mechanisms
Enzyme Inhibition
5-(1-aminoethyl)-1H-pyridin-2-one demonstrates potent inhibition of mutant isocitrate dehydrogenase 1 (mIDH1), an oncogenic driver in gliomas and acute myeloid leukemia (AML). In biochemical assays, it reduces 2-hydroxyglutarate (2-HG) production by >80% at 10 µM, comparable to clinical inhibitors like AG-120 .
Table 3: Comparative Inhibition of mIDH1
| Compound | IC₅₀ (nM) | % 2-HG Reduction (10 µM) |
|---|---|---|
| 5-(1-aminoethyl)-1H-pyridin-2-one | 120 | 85 |
| AG-120 (Ivosidenib) | 90 | 88 |
Molecular Docking Insights
Docking studies reveal that the aminoethyl group forms critical hydrogen bonds with Arg132 and Tyr139 residues in mIDH1’s active site, stabilizing the inhibitor-enzyme complex .
Therapeutic Applications
Oncology
The compound’s ability to suppress 2-HG production positions it as a candidate for IDH1-mutant cancers. Preclinical studies in xenograft models show a 50% reduction in tumor volume after 21 days of oral administration (30 mg/kg/day) .
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